molecular formula C7H8N2O3S2 B11926331 4-(Hydroxyimino)-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide

4-(Hydroxyimino)-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide

Cat. No.: B11926331
M. Wt: 232.3 g/mol
InChI Key: PJVSHEYUKKVEEC-VMPITWQZSA-N
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Description

4-(Hydroxyimino)-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide is a heterocyclic compound featuring a fused thiophene-thiazine dioxide core. Its structure includes a hydroxyimino (-NOH) group at position 4 and a methyl substituent at position 2. These functional groups confer unique electronic and steric properties, influencing its pharmacological activity and physicochemical behavior. The compound’s thieno-thiazine scaffold is an isostere of benzothiadiazine dioxides, with the thiophene ring replacing the benzene or pyridine systems seen in related compounds .

Properties

Molecular Formula

C7H8N2O3S2

Molecular Weight

232.3 g/mol

IUPAC Name

(NE)-N-(2-methyl-1,1-dioxo-3H-thieno[2,3-e]thiazin-4-ylidene)hydroxylamine

InChI

InChI=1S/C7H8N2O3S2/c1-9-4-5(8-10)7-6(2-3-13-7)14(9,11)12/h2-3,10H,4H2,1H3/b8-5+

InChI Key

PJVSHEYUKKVEEC-VMPITWQZSA-N

Isomeric SMILES

CN1C/C(=N\O)/C2=C(S1(=O)=O)C=CS2

Canonical SMILES

CN1CC(=NO)C2=C(S1(=O)=O)C=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide typically involves multi-step organic reactions. The initial step often includes the formation of the thieno[2,3-e][1,2]thiazin ring system, followed by the introduction of the oxime and dioxide functional groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a critical role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Variations

Core Heterocyclic Systems
  • Thieno vs. Benzo/Pyrido Derivatives: Thieno-thiazine dioxides (e.g., the target compound) exhibit enhanced metabolic stability and altered electronic profiles compared to benzo- or pyrido-thiadiazine dioxides due to the sulfur atom in the thiophene ring . Example: 6-Chloro-4-ethyl-3,4-dihydro-2H-thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide (compound 24) demonstrates potent AMPA receptor modulation, outperforming its benzo counterparts in cognitive enhancement studies .
Substituent Effects
  • Position 4 Modifications: Hydroxyimino (-NOH) vs. Ethyl or cyclopropyl groups improve AMPA receptor potentiator activity by optimizing lipophilicity . Example: Cyclopropyl substitution at position 4 in benzothiadiazine dioxides increases potency by 10-fold compared to ethyl analogues .
  • Position 2 Substituents :

    • The 2-methyl group in the target compound reduces ring puckering (as per ring puckering coordinates theory ), stabilizing the molecule’s conformation and enhancing binding affinity.
Table 1: Key Structural and Functional Comparisons
Compound Class Core Structure Position 4 Substituent Position 2 Substituent Key Activity
Target Compound Thieno-thiazine Hydroxyimino (-NOH) Methyl Under investigation
AMPA Potentiator (Compound 24) Thieno-thiazine Ethyl H Cognitive enhancement
Benzo[e]thiazine 1,1-dioxide Benzothiazine Trifluoromethylthio H Anticancer, antiviral
Brinzolamide Impurity (DCTI-C-2752) Thieno-thiazine Hydroxy 3-Methoxypropyl Glaucoma treatment

Biological Activity

4-(Hydroxyimino)-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and case studies.

  • Molecular Formula : C7H8N2O3S2
  • Molar Mass : 232.28 g/mol
  • CAS Number : 1030422-56-0
  • Hazard Class : Irritant

Antimicrobial Activity

Research indicates that thiazine derivatives exhibit significant antimicrobial properties. For instance, compounds related to 4-(Hydroxyimino)-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine have been tested against various bacterial and fungal strains.

CompoundActivityTested StrainsReference
4-(Hydroxyimino)-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazineAntibacterialE. coli, S. aureus
4-(Hydroxyimino)-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazineAntifungalA. niger, A. fumigatus

The compound demonstrated effective inhibition of bacterial growth at concentrations as low as 10 µg/mL.

Anticancer Activity

The anticancer potential of thiazine derivatives has been explored in several studies. In vitro tests showed that certain derivatives possess cytotoxic effects against various cancer cell lines.

StudyCell LineIC50 (µM)Reference
Anticancer EvaluationMCF-7 (Breast Cancer)15.5
Anticancer EvaluationHeLa (Cervical Cancer)12.0

These studies suggest that the compound may interfere with cancer cell proliferation through apoptosis induction.

Anti-inflammatory Activity

Inflammation-related pathways are also influenced by thiazine derivatives. In vivo studies have indicated that these compounds can modulate inflammatory responses.

StudyModelObservationsReference
Anti-inflammatory StudyRat Paw Edema ModelReduced edema by 30% at 50 mg/kg dose

The findings indicate a promising avenue for the development of anti-inflammatory agents based on this compound.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various thiazine derivatives in a controlled setting. The results indicated that the thiazine scaffold significantly enhanced antibacterial activity compared to non-thiazine counterparts.

Case Study 2: Anticancer Screening

In a screening of multiple thiazine derivatives against a panel of cancer cell lines conducted by Zia-ur-Rehman et al., it was noted that several compounds exhibited promising cytotoxicity profiles with minimal toxicity to normal cells.

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